2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16152940
InChI: InChI=1S/C22H14BrCl2N3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-17(24)18(25)11-14/h1-11H,12H2,(H,26,29)
SMILES:
Molecular Formula: C22H14BrCl2N3O2S
Molecular Weight: 535.2 g/mol

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

CAS No.:

Cat. No.: VC16152940

Molecular Formula: C22H14BrCl2N3O2S

Molecular Weight: 535.2 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide -

Specification

Molecular Formula C22H14BrCl2N3O2S
Molecular Weight 535.2 g/mol
IUPAC Name 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide
Standard InChI InChI=1S/C22H14BrCl2N3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-17(24)18(25)11-14/h1-11H,12H2,(H,26,29)
Standard InChI Key RQHJPQUSPVHGEW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Introduction

Structural Elucidation and Molecular Properties

The molecular formula of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is C₂₂H₁₄BrCl₂N₃O₂S, with a molecular weight of 535.2 g/mol . The structure integrates three key moieties:

  • A 4-bromophenyl group attached to the quinazolinone ring at position 3.

  • A sulfanyl bridge connecting the quinazolinone to an acetamide group.

  • A 3,4-dichlorophenyl group linked to the acetamide nitrogen .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
InChI KeyRQHJPQUSPVHGEW-UHFFFAOYSA-N
Predicted CCS (Ų, [M+H]+)200.1

The quinazolinone core contributes to planar rigidity, while the sulfanyl bridge enhances solubility in polar aprotic solvents like dimethylformamide (DMF). Substituents such as bromine and chlorine atoms introduce steric and electronic effects, influencing receptor binding and metabolic stability.

Synthesis and Production

Industrial synthesis typically follows a multi-step protocol:

  • Quinazolinone Formation: Condensation of 4-bromoaniline with anthranilic acid derivatives under acidic conditions yields 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazoline.

  • Sulfanyl Bridge Introduction: Thiolation at position 2 of the quinazolinone using thiourea or phosphorus pentasulfide generates the sulfanyl intermediate.

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with 3,4-dichlorophenylacetic acid chloride in the presence of a base (e.g., triethylamine) completes the synthesis.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDMF or dichloromethaneMaximizes solubility of intermediates
Temperature80–100°CAccelerates ring closure
Catalystp-Toluenesulfonic acid (pTSA)Enhances condensation efficiency

Industrial-scale production employs continuous flow reactors to improve reaction control and reduce byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Chemical Properties and Reactivity

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong oxidizers. Key reactivity features include:

  • Nucleophilic Substitution: The chlorine atoms on the dichlorophenyl group are susceptible to displacement by amines or alkoxides.

  • Oxidation: The sulfanyl bridge oxidizes to sulfonyl (-SO₂-) groups in the presence of hydrogen peroxide.

  • Hydrolysis: The acetamide bond cleaves under strongly acidic or basic conditions, yielding quinazolinone and dichlorophenylamine derivatives.

Solubility Profile

SolventSolubility (mg/mL)
Dimethyl sulfoxide12.5
Methanol0.8
Water<0.1
CompoundIC₅₀ (EGFR Inhibition)MIC (S. aureus)
Parent quinazolinone450 nM64 µg/mL
3,4-Dichlorophenyl derivative210 nM16 µg/mL
4-Bromophenyl derivative (this compound)Data pendingData pending

Analytical Characterization

Quality control and structural validation rely on:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.2 (quinazolinone H), δ 7.6–7.8 (aromatic H), and δ 4.1 (sulfanyl CH₂).

  • High-Performance Liquid Chromatography (HPLC): Retention time of 12.3 min (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry: ESI-MS ([M+H]+ at m/z 533.94) .

Table 4: Analytical Parameters

TechniqueKey Metrics
HPLCPurity: 98.5%, Column: Zorbax SB-C18
FT-IRPeaks at 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br)
X-ray DiffractionData unavailable

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